REACTION_SMILES
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[CH:17]([OH:18])([CH3:19])[CH3:20].[CH:1]1([CH2:2][OH:3])[CH2:4][O:5]1.[c:6]1([CH2:12][CH2:13][CH:14]([CH3:15])[NH2:16])[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[CH:1]([CH2:2][OH:3])([CH2:4][NH:16][CH:14]([CH2:13][CH2:12][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH3:15])[OH:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)CCc1ccccc1
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Name
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Type
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product
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Smiles
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CC(CCc1ccccc1)NCC(O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |